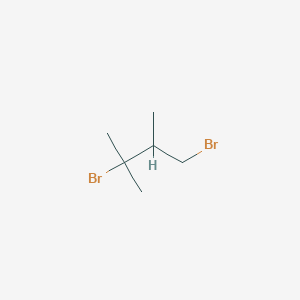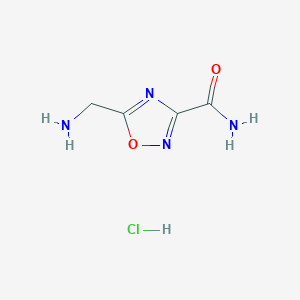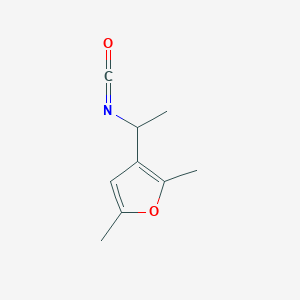
3-(1-Isocyanatoethyl)-2,5-dimethylfuran
Übersicht
Beschreibung
Isocyanates are a family of highly reactive and relatively low molecular weight aromatic and aliphatic compounds . They are defined by the isocyanate functional group (−N = C = O). Most commercial isocyanates contain one isocyanate group (mono-isocyanates) or two isocyanate groups (di-isocyanates), attached to an aliphatic or an aromatic moiety .
Synthesis Analysis
The synthesis of isocyanates often involves the reaction of amines with various isocyanates . For example, the reactions of 1-isobutyl-4-(1-isocyanatoethyl)benzene with various amines gave a series of ureas containing an ibuprofen fragment in their structure .
Molecular Structure Analysis
The molecular structure of isocyanates is characterized by the isocyanate functional group (−N = C = O). This group is attached to an aliphatic or an aromatic moiety .
Chemical Reactions Analysis
Isocyanates are highly reactive compounds. Their high chemical reactivity is reflected in their toxicity, as exposure to isocyanates is one of the most common causes of occupational asthma in developed countries .
Physical And Chemical Properties Analysis
Isocyanates are a group of low molecular weight, highly reactive compounds . They are widely used in the manufacturing of flexible and rigid polyurethane foams, soft furniture, and insulation in buildings as well as fridges and freezers .
Wissenschaftliche Forschungsanwendungen
Substitutes for Hazardous Chemicals
4-Dimethylaminopyridinium carbamoylides have been introduced as non-hazardous and stable substitutes for arylsulfonyl and heteroaryl isocyanates, which are commonly used in the production of arylsulfonyl carbamates and ureas. These compounds address the toxicity issues associated with isocyanates, traditionally prepared using hazardous chemicals like phosgene, offering a safer alternative for commercial use (Sa̧czewski, Kornicka, & Brzozowski, 2006).
Direct Transformation Processes
Research has shown the direct transformation of N,N-dimethylformamide to cyanation of heteroarenes such as indoles and benzofurans. This process, employing N,N-dimethylformamide as both the reagent and solvent, represents an alternative method for synthesizing aryl nitriles, albeit with a limited scope currently restricted to indoles and benzofurans (Ding & Jiao, 2011).
Biofuel and Alternative Energy Sources
2,5-Dimethylfuran (DMF) is identified as a promising biofuel, potentially serving as an alternative or additive to gasoline. Studies focusing on the combustion and flame characteristics of DMF, including its kinetic modeling in various conditions, are contributing valuable insights for its potential application in energy and fuel industries (Liu et al., 2015; Wu et al., 2012; Wang et al., 2013).
Safer Reaction Kinetics
In-situ FT-IR studies have been conducted to understand the reaction kinetics of isocyanate reactions, such as those involving phenyl isocyanate and 3-methyl-1,3-butanediol or 1,3-butanediol. These studies offer insights into the reaction mechanisms, rate constants, and activation energies, contributing to safer and more efficient chemical processes (Yang, 2012).
Cytotoxicity and Medical Applications
The synthesis and investigation of the cytotoxic activity of various furan derivatives, such as 2-[(3-aminopropyl)dimethylsilyl]-5-triethylsilylfurans, offer insights into their potential applications in medical and pharmaceutical fields. Understanding the influence of amine structures on cytotoxicity can lead to the development of new therapeutic agents (Ignatovich et al., 2010).
Wirkmechanismus
Target of Action
The primary targets of 3-(1-Isocyanatoethyl)-2,5-dimethylfuran are soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) . These enzymes play crucial roles in the metabolic conversion of epoxyeicosatrienoic acids and the conversion of arachidonic acid to prostaglandin H2, respectively .
Mode of Action
3-(1-Isocyanatoethyl)-2,5-dimethylfuran: interacts with its targets, sEH and COX, by inhibiting their activities . This inhibition disrupts the normal metabolic processes of these enzymes, leading to changes in the production of their respective products .
Biochemical Pathways
The inhibition of sEH and COX by 3-(1-Isocyanatoethyl)-2,5-dimethylfuran affects several biochemical pathways. For instance, the inhibition of sEH prevents the conversion of epoxyeicosatrienoic acids into less active dihydroxyeicosatrienoic acids . Similarly, the inhibition of COX disrupts the conversion of arachidonic acid to prostaglandin H2 .
Result of Action
The molecular and cellular effects of 3-(1-Isocyanatoethyl)-2,5-dimethylfuran ’s action are primarily related to its inhibitory effects on sEH and COX. By inhibiting these enzymes, the compound can potentially alter cellular functions related to inflammation and pain .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1-isocyanatoethyl)-2,5-dimethylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(8(3)12-6)7(2)10-5-11/h4,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUANKOTZLSCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Isocyanatoethyl)-2,5-dimethylfuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)
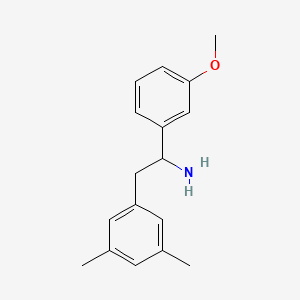
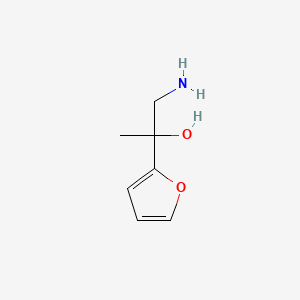
![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)
![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)

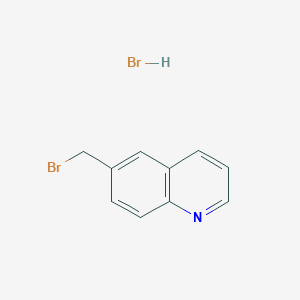
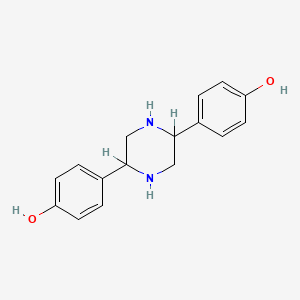
![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)
